molecular formula C15H11BrClF2N3O B10953731 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10953731
M. Wt: 402.62 g/mol
InChI Key: FITHXKKQSFCOED-UHFFFAOYSA-N
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Description

3-Bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    3-Bromo: Indicates the presence of a bromine atom at position 3.

    7-[chloro(difluoro)methyl]: Refers to a chloro(difluoro)methyl group attached at position 7.

    5-(4-methoxyphenyl): Describes a 4-methoxyphenyl group at position 5.

    2-methylpyrazolo[1,5-a]pyrimidine: The core structure, a fused pyrazolo[1,5-a]pyrimidine ring system.

Preparation Methods

The synthetic routes for this compound involve Suzuki–Miyaura (SM) cross-coupling reactions. Specifically, boron reagents play a crucial role in these processes . The general steps include:

    Boron Reagent Preparation: Various boron reagents have been developed for SM coupling. These reagents are tailored for specific conditions. The mechanisms of transmetalation are well understood, allowing efficient coupling reactions.

    Cross-Coupling Reaction: The SM coupling reaction combines the boron reagent with an aryl or vinyl halide substrate using a palladium catalyst. The result is the formation of the desired C–C bond.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For SM coupling, boron reagents (such as arylboronic acids or boronate esters) are used along with palladium catalysts. Reaction conditions are mild and functional group tolerant.

    Major Products: The major product is the coupled aryl or vinyl-substituted pyrazolo[1,5-a]pyrimidine.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and applications in designing new compounds.

    Biology and Medicine: Investigating its potential as a drug scaffold or bioactive molecule.

    Industry: May find use in materials science or agrochemicals.

Mechanism of Action

  • The compound’s effects depend on its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11BrClF2N3O

Molecular Weight

402.62 g/mol

IUPAC Name

3-bromo-7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H11BrClF2N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3

InChI Key

FITHXKKQSFCOED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(F)(F)Cl

Origin of Product

United States

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